Thrombospondin-1 (1016-1023) (human, bovine, mouse)
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Overview
Description
Thrombospondin-1 (1016-1023) (human, bovine, mouse) is a peptide derived from the C-terminal end of the native sequence of Thrombospondin-1 (TSP-1). This peptide is known for its role as a CD47 agonist, which means it can bind to and activate the CD47 receptor. The peptide sequence is H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, and it is highly conserved across human, bovine, and mouse species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Thrombospondin-1 (1016-1023) (human, bovine, mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified and characterized to ensure its purity and activity .
Chemical Reactions Analysis
Types of Reactions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue, which can be oxidized to methionine sulfoxide .
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU, DIC
Protecting Groups: Fmoc, Boc
Cleavage Reagents: TFA (trifluoroacetic acid)
Oxidation Reagents: Hydrogen peroxide, DMSO
Reduction Reagents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine)
Major Products: The major product of these reactions is the peptide itself, Thrombospondin-1 (1016-1023) (human, bovine, mouse). Oxidation of methionine can lead to methionine sulfoxide .
Scientific Research Applications
Thrombospondin-1 (1016-1023) (human, bovine, mouse) has a wide range of applications in scientific research:
Biology: It is used to study cell adhesion, migration, and apoptosis. .
Medicine: The peptide is explored for its potential therapeutic applications in cancer treatment, where it may help to inhibit tumor growth and metastasis by modulating the immune response
Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.
Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting CD47
Mechanism of Action
Thrombospondin-1 (1016-1023) (human, bovine, mouse) exerts its effects by binding to the CD47 receptor on the surface of cells. This interaction can trigger a variety of cellular responses, including inhibition of cell adhesion and induction of apoptosis. The peptide’s ability to activate CD47 is crucial for its role in modulating the immune response and influencing tumor cell behavior .
Comparison with Similar Compounds
Thrombospondin-1 (1016-1023) (human, bovine, mouse) is unique due to its specific sequence and its role as a CD47 agonist. Similar compounds include other peptides derived from Thrombospondin-1, such as:
- Thrombospondin-1 (1016-1023) (human, bovine, mouse)
- Thrombospondin-1 (1016-1023) (human, bovine, mouse)
- Thrombospondin-1 (1016-1023) (human, bovine, mouse)
These peptides share similar sequences and functions but may differ in their specific amino acid composition and biological activities .
Biological Activity
Thrombospondin-1 (TSP1) is a multifunctional glycoprotein that plays critical roles in various biological processes, including cell adhesion, migration, proliferation, and angiogenesis. This article explores the biological activity of TSP1, particularly focusing on its effects in human, bovine, and mouse models.
Overview of Thrombospondin-1
TSP1 is a member of the thrombospondin family of proteins and is known for its involvement in extracellular matrix (ECM) interactions. It is produced by various cell types and has been implicated in numerous physiological and pathological processes.
Biological Functions
Cell Adhesion and Migration
TSP1 influences cell adhesion and migration through its interactions with various receptors, including CD36 and CD47. These interactions are crucial for processes such as wound healing and embryogenesis. TSP1 promotes the adhesion of endothelial cells and vascular smooth muscle cells, facilitating tissue repair mechanisms .
Angiogenesis Regulation
TSP1 is recognized for its antiangiogenic properties. It inhibits endothelial cell proliferation and migration, thereby modulating angiogenesis. This effect is partly mediated through the activation of latent transforming growth factor-beta (TGF-β), which can induce apoptosis in endothelial cells under certain conditions .
Platelet Function
In vascular biology, TSP1 plays a significant role in platelet aggregation. It enhances platelet recruitment by protecting von Willebrand factor (VWF) from degradation by ADAMTS13, a protease that cleaves VWF. This action is crucial during thrombus formation following vascular injury . TSP1's ability to counteract the effects of nitric oxide (NO) on platelet function further underscores its importance in hemostasis .
Case Studies
-
Thrombus Formation in Mouse Models
In studies involving TSP1-deficient mice, researchers observed impaired thrombus formation and prolonged occlusion times in response to vascular injury compared to wild-type mice. This highlights TSP1's protective role in maintaining vascular integrity during thrombotic events . -
Cancer Cell Apoptosis
TSP1-derived peptides have been shown to selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selective action suggests potential therapeutic applications for TSP1 mimetics in cancer treatment . -
Inflammation and Metabolic Disorders
Recent studies indicate that TSP1 is involved in obesity-related inflammation. A CD36-derived peptide acting as a TSP1 antagonist was found to reduce pro-inflammatory cytokine production in obese mouse models, suggesting a role for TSP1 in metabolic regulation .
Data Tables
Biological Activity | Human | Bovine | Mouse |
---|---|---|---|
Cell Adhesion | Yes | Yes | Yes |
Angiogenesis Inhibition | Yes | Yes | Yes |
Platelet Aggregation | Yes | Yes | Yes |
Apoptosis Induction | Yes | Yes | Yes |
Inflammation Regulation | Yes | Yes | Yes |
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWCMITEMLEAX-MGQPXDLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H81N13O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.